molecular formula C9H10O2S B13644221 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one

3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B13644221
M. Wt: 182.24 g/mol
InChI Key: NTCSVLDDFOBVSC-AATRIKPKSA-N
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Description

3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone derivative. Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The thiophene ring in this compound introduces unique properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and a ketone in the presence of a base. For this compound, the reaction involves thiophene-2-carbaldehyde and ethyl acetoacetate in a basic medium .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen-Schmidt condensation remains a fundamental approach. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time to achieve higher yields .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique ethoxy group, which influences its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic properties and therapeutic potentials compared to similar compounds .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(E)-3-ethoxy-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C9H10O2S/c1-2-11-6-5-8(10)9-4-3-7-12-9/h3-7H,2H2,1H3/b6-5+

InChI Key

NTCSVLDDFOBVSC-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=CS1

Canonical SMILES

CCOC=CC(=O)C1=CC=CS1

Origin of Product

United States

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